2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a fused ring system consisting of a thiophene ring and a pyrimidine ring, with an amino group and a phenyl group attached to the structure. It has garnered significant interest due to its potential therapeutic applications, particularly in the fields of oncology and biochemistry.
The compound is synthesized through various chemical methods, which have been explored in scientific literature. It serves as an important intermediate in the synthesis of other biologically active molecules.
2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is classified as a thienopyrimidine derivative, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
The synthesis of 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves several key steps:
The synthesis can be performed under various conditions, including solvent-free environments or using microwave irradiation to enhance reaction efficiency. Yields can vary based on the method employed, typically ranging from 70% to over 90% depending on the specific conditions used .
The molecular structure of 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one features:
The compound has a molecular formula of C11H10N2OS and a molecular weight of approximately 218.27 g/mol. Spectroscopic data such as IR (Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and mass spectrometry are commonly used to confirm its structure .
2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one is capable of undergoing various chemical reactions:
The choice of reagents and reaction conditions significantly affects the product yield and purity. For instance, nucleophilic substitutions often require careful selection of nucleophiles to achieve desired modifications without unwanted side reactions.
The primary mechanism of action for 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with various enzymes:
Studies indicate that specific kinases targeted by this compound include those involved in cancer progression and inflammatory responses, suggesting its potential as an anticancer agent .
The compound typically appears as a solid with specific melting points that can vary based on purity and crystallization methods. Its solubility profile is generally favorable in organic solvents.
Key chemical properties include:
Relevant analyses such as elemental analysis, IR spectroscopy (characteristic peaks for N-H stretching), and NMR spectra (chemical shifts indicating functional groups) are essential for confirming its identity .
2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several applications across different fields:
Thienopyrimidines represent a privileged class of heterocyclic compounds characterized by a fused bicyclic system comprising thiophene and pyrimidine rings. This scaffold exists in three distinct isomeric forms—thieno[2,3-d]pyrimidine, thieno[3,2-d]pyrimidine, and thieno[3,4-d]pyrimidine—with the [2,3-d] isomer being particularly prominent in drug discovery due to its structural and electronic resemblance to purine nucleobases (adenine and guanine) [1] [7]. This bioisosterism facilitates interactions with diverse biological targets, enabling broad therapeutic applications. The scaffold’s synthetic versatility allows for strategic substitutions at positions 2, 4, 5, and 6, which significantly modulate pharmacological profiles. Within this chemical space, 2-amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one emerges as a structurally optimized derivative, where the 2-amino group enhances hydrogen-bonding capacity and the 5-phenyl moiety contributes hydrophobic interactions critical for target binding [6] .
Systematic nomenclature for thienopyrimidines follows the fusion numbering system defined by the International Union of Pure and Applied Chemistry (IUPAC). The parent compound, thieno[2,3-d]pyrimidin-4(3H)-one, denotes fusion between thiophene’s 2,3-bond and pyrimidine’s 4,5-bond, with a ketone functionality at position 4 [7] . The derivative 2-amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one (molecular formula: C~12~H~9~N~3~OS; molecular weight: 243.29 g/mol) incorporates two key substituents:
Table 1: Structural Features and Atom Numbering of 2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one
Ring System | Position | Substituent | Role in Pharmacophore |
---|---|---|---|
Pyrimidine | 2 | Amino (-NH~2~) | Hydrogen bonding with biological targets |
Thiophene | 5 | Phenyl (C~6~H~5~) | Hydrophobic cavity filling; π-π stacking |
Pyrimidine | 4 | Oxo (=O) | Tautomerization (lactam-lactim) |
The molecule exhibits tautomerism between 4-oxo (lactam) and 4-hydroxy (lactim) forms, though crystallographic studies confirm the lactam form predominates in solid state . Its planar structure facilitates intercalation into enzyme active sites, while the phenyl ring’s rotational freedom allows conformational adaptation during binding [6] [10].
Thienopyrimidine therapeutics evolved from early explorations of purine mimetics in the 1970s. Initial efforts focused on unsubstituted scaffolds as nucleotide analogs, but significant breakthroughs emerged with targeted substitutions:
Table 2: Key Milestones in Thienopyrimidine Therapeutic Development
Year | Compound | Therapeutic Target | Clinical Status | Significance |
---|---|---|---|---|
2011 | Sufugolix (TAK-013) | GnRH receptor | Phase III | First thieno[2,3-d]pyrimidine in trials for endometriosis |
2016 | Olmutinib (HM61713) | EGFR T790M mutant | Marketed (Korea) | Demonstrated 2-aminothienopyrimidine efficacy in NSCLC |
2021 | Compound 7b | mGluR1; apoptotic proteins | Preclinical | 2-Amino-5-phenyl derivative inducing Bax/Bcl-2 ratio shift (2.6-fold) |
Synthetic methodologies also advanced, transitioning from multistep linear sequences (e.g., Gewald synthesis) to microwave-assisted cyclocondensations, reducing reaction times from hours to minutes [3] [4].
The 2-amino-5-phenyl configuration confers distinct pharmacological advantages over simpler alkyl or unsubstituted analogs:
• Enhanced Target Affinity:
The 2-amino group forms bidentate hydrogen bonds with kinase hinge regions (e.g., EGFR’s Met793), mimicking adenine’s interactions in ATP. Concurrently, the 5-phenyl ring occupies allosteric hydrophobic pockets inaccessible to smaller substituents. In EGFR inhibitors, this combination improved IC~50~ values by 10–50-fold compared to 5-H derivatives [3] [6]. Molecular dynamics simulations confirm the phenyl ring stabilizes the complex through van der Waals contacts with Leu844/Phe856 residues [6].
• Modulation of Apoptotic Pathways:
2-Amino-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., compound 7b) downregulate anti-apoptotic Bcl-2 and upregulate Bax, caspase-3/8, and FasL in breast cancer cells (MCF-7), shifting the Bax/Bcl-2 ratio by 2.6-fold. This promotes mitochondrial cytochrome c release and apoptosis initiation [6].
• Solubility-Permeability Balance:
The phenyl ring enhances membrane penetration via lipophilicity (log P ≈ 2.5), while the 2-amino group enables salt formation (e.g., HCl salts) for aqueous formulation. This balances cellular uptake and bioavailability [10].
Table 3: Impact of Substituents on Bioactivity in Thieno[2,3-d]pyrimidine Derivatives
Position | Substituent | Example Target | Biological Effect | Key SAR Insight |
---|---|---|---|---|
2 | Amino (-NH~2~) | EGFR; mGluR1 | 5–10× ↑ binding affinity vs. 2-H | Critical for hinge region H-bonding |
5 | Phenyl | Tubulin; PI3K | Disrupts microtubule assembly; inhibits AKT phosphorylation | Ortho-fluoro phenyl boosts activity 2× |
4 | Oxo | DHFR | Weak inhibition (IC~50~ > 10 µM) | Carbonyl essential for tautomerism |
Structure-activity relationship (SAR) studies reveal stringent steric requirements: 5-phenyl > 5-alkyl > 5-H for cytotoxicity, while meta- or para-electron-withdrawing groups (F, CF~3~) on the phenyl ring enhance potency against tyrosine kinases [6] [10]. The 2-amino group’s modification (e.g., methylation) typically diminishes activity, underscoring its role as a hydrogen-bond donor .
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: